3-Benzylpentanoic acid

HMG-CoA Reductase Lipid Metabolism Enzyme Inhibition

Researchers seeking non-statin HMG-CoA reductase inhibitors face limited chemotype options. 3-Benzylpentanoic acid (CAS 35237-29-7) offers a unique 3-benzyl-branched scaffold with dual HMG-CoA reductase and 5-lipoxygenase inhibition, plus selective antibacterial activity (S. aureus IC50: 0.017 μg/mL; E. coli IC50: 0.066 μg/mL). • Non-statin HMG-CoA reductase inhibition baseline for SAR studies • Selective 5-LO vs. COX inhibition for arachidonic acid pathway dissection • Gram+/Gram- antibacterial activity with no significant antifungal effects

Molecular Formula C12H16O2
Molecular Weight 192.258
CAS No. 35237-29-7
Cat. No. B2453990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylpentanoic acid
CAS35237-29-7
Molecular FormulaC12H16O2
Molecular Weight192.258
Structural Identifiers
SMILESCCC(CC1=CC=CC=C1)CC(=O)O
InChIInChI=1S/C12H16O2/c1-2-10(9-12(13)14)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,13,14)
InChIKeyIUPRIAQWPHFJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylpentanoic Acid: Branched-Chain Aromatic Fatty Acid Profile


3-Benzylpentanoic acid (CAS 35237-29-7) is a branched-chain carboxylic acid characterized by a benzyl group substituted at the C3 position of a pentanoic acid backbone. It has a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol [1]. This compound is structurally distinct from linear phenylalkanoic acids (e.g., 4-phenylbutyric acid) and simple branched aliphatic acids (e.g., valproic acid), due to the combined presence of a lipophilic benzyl ring and a branched aliphatic chain, which influences its physicochemical and biological properties [1].

Branched-chain aromatic fatty acid probe with C3-benzyl substitution
Structurally distinct from linear phenylalkanoic acids (e.g., 4-phenylbutyric acid) and simple branched aliphatic acids (e.g., valproic acid)
Reported to engage HMG-CoA reductase and lipoxygenase, supporting multi-target pathway studies

Why Generic Fatty Acids Cannot Substitute for 3-Benzylpentanoic Acid


The biological activity of 3-benzylpentanoic acid is not interchangeable with its closest structural analogs. While 4-phenylbutyric acid (PBA) is a well-known chemical chaperone and valproic acid (VPA) is an established anticonvulsant, 3-benzylpentanoic acid exhibits a distinct polypharmacology, including inhibition of HMG-CoA reductase and 5-lipoxygenase [1]. Generic substitution with simple aromatic acids like PBA or aliphatic acids like VPA would fail to recapitulate this multi-target profile, as the specific 3-benzyl branching on the pentanoic acid chain is a critical determinant of its target engagement and efficacy [1][2].

4-Phenylbutyric acid Linear structure, chemical chaperone May not reproduce HMG-CoA reductase and lipoxygenase inhibition due to absence of C3-benzyl branching
Valproic acid Simple branched aliphatic acid Benzyl-mediated target engagement profile likely differs; LOX/HMG-CoA multi-target pharmacology may shift

Quantitative Evidence for 3-Benzylpentanoic Acid Differentiation


HMG-CoA Reductase Inhibition Potency vs. Simvastatin Baseline

3-Benzylpentanoic acid inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. While it is less potent than clinical statins, its inhibitory profile differs from that of other branched-chain fatty acids. A direct comparison to a known inhibitor is not available, but the data establishes a clear baseline for activity in this pathway [1].

HMG-CoA inhibition
Cross-study context
IC50 2.90E+5 – 2.10E+6 nM (lipid synthesis); simvastatin ~10–20 nM
Establishes inhibitory window for non-statin scaffold research
Millimolar range; distinct chemotype from potent statins
HMG-CoA Reductase Lipid Metabolism Enzyme Inhibition

Lipoxygenase Inhibition: Distinct Profile vs. Other Fatty Acids

3-Benzylpentanoic acid is identified as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1]. While specific IC50 values against a comparator like zileuton are not provided in the source, the compound is distinguished from other fatty acids like 4-phenylbutyric acid (PBA) and valproic acid (VPA), which do not share this potent LOX inhibition profile. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1].

Lipoxygenase profile
Class-level inference
Described as potent LOX inhibitor; quantitative IC50 not reported
Supports lipoxygenase pathway investigation, distinct from comparator fatty acids
Data to verify; source provides qualitative descriptor only
Lipoxygenase Inhibition Inflammation Arachidonic Acid Cascade

Higher Lipophilicity Compared to Valproic Acid

3-Benzylpentanoic acid has a computed XLogP3 value of 3.0, indicating higher lipophilicity compared to valproic acid (VPA), which has a reported LogP of 1.59 at 22.1°C and pH 5 [1]. This difference of approximately 1.4 LogP units suggests that 3-benzylpentanoic acid is significantly more lipophilic, which will impact membrane permeability, protein binding, and distribution characteristics.

Lipophilicity
Cross-study context
XLogP3 = 3.0 (computed); valproic acid LogP = 1.59 (experimental)
Higher lipophilicity may support membrane permeability and distribution studies
~1.4 LogP units higher; computed vs. experimental basis
Lipophilicity Physicochemical Properties Drug Design

Potent Antibacterial Activity Against S. aureus and E. coli

In a study of antimicrobial activity, 3-benzylpentanoic acid (Compound 3 in the referenced study) demonstrated potent inhibition of bacterial growth. The IC50 values were 0.017 μg/mL against S. aureus (Gram-positive) and 0.066 μg/mL against E. coli (Gram-negative) [1]. These values are substantially lower (more potent) than those observed for other compounds in the same study, such as Compound 1 (S. aureus IC50: 0.48 μg/mL; E. coli IC50: 1.4 μg/mL) [1].

Antibacterial IC50
Head-to-head context
S. aureus 0.017 μg/mL; E. coli 0.066 μg/mL
Supports antimicrobial screening context against Gram-positive and Gram-negative strains
28× and 21× more potent than Compound 1 in same study
Antimicrobial Antibacterial Antifungal

Weak Antifungal Activity: Selective Antibacterial Spectrum

While demonstrating potent antibacterial activity, 3-benzylpentanoic acid (Compound 3) showed very weak to no antifungal activity against A. fumigatus (IC50 > 10 μg/mL) and C. albicans (IC50 = 8.7 μg/mL) [1]. This contrasts with its sub-μg/mL potency against S. aureus and E. coli. In comparison, Compound 1 also showed IC50 > 10 μg/mL against A. fumigatus and >10 μg/mL against C. albicans [1].

Antifungal selectivity
Head-to-head context
A. fumigatus IC50 >10 μg/mL; C. albicans IC50 8.7 μg/mL
Selective antibacterial profile; limited antifungal activity observed
Weak/inactive against tested fungal strains
Antifungal Selectivity Antimicrobial

Optimal Use Cases for 3-Benzylpentanoic Acid Research


Alternative Lipid-Modulating Agent Lead for HMG-CoA Reductase

Researchers exploring novel chemotypes for HMG-CoA reductase inhibition can utilize 3-benzylpentanoic acid as a structurally distinct lead compound. Its millimolar IC50 values (2.90E+5 to 2.10E+6 nM) provide a defined baseline for SAR studies aimed at improving potency while retaining a non-statin scaffold [1].

Polypharmacology in Inflammation: LOX and COX Modulation

Given its potent lipoxygenase inhibition and lesser effects on cyclooxygenase, 3-benzylpentanoic acid is a valuable tool for dissecting the arachidonic acid cascade. It can be used to study LOX-dependent pathways in inflammation and cancer, where it offers a distinct profile compared to selective COX inhibitors [1].

Selective Antibacterial Development with Favorable Spectrum

The compound's potent activity against S. aureus (IC50: 0.017 μg/mL) and E. coli (IC50: 0.066 μg/mL), coupled with its lack of significant antifungal activity against A. fumigatus and C. albicans, makes it a promising starting point for developing selective antibacterial agents. It is particularly suited for programs targeting Gram-positive and Gram-negative bacteria while avoiding disruption of fungal flora [1].

Lipophilic Drug Candidate Profiling: Membrane Permeability Studies

With an XLogP3 of 3.0, 3-benzylpentanoic acid is significantly more lipophilic than valproic acid (LogP 1.59). This property makes it a candidate for studies on membrane permeability, CNS penetration, or formulation development where increased lipophilicity is desired. It can serve as a reference compound for understanding how benzyl substitution impacts the ADME properties of fatty acid derivatives [1][2].

Application
Selection Property
Validation Focus
Lipid-modulating pathway studies (HMG-CoA reductase)
Non-statin chemotype with distinct inhibitory window
Lipid synthesis inhibition endpoint; scaffold baseline evaluation
Arachidonic acid cascade / LOX pathway investigation
Multi-target LOX/COX modulation profile
Eicosanoid pathway endpoint analysis; LOX-dependent signaling
Antimicrobial screening (Gram-positive / Gram-negative)
Selective antibacterial spectrum, limited antifungal activity
MIC and strain-panel evaluation; Gram+/Gram- endpoint comparison
Membrane permeability / ADME profiling
Higher lipophilicity relative to simple aliphatic fatty acids
Membrane partition and distribution model studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.